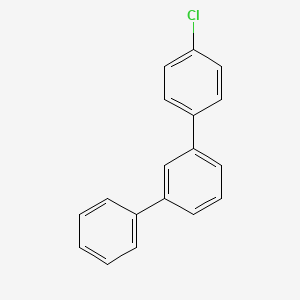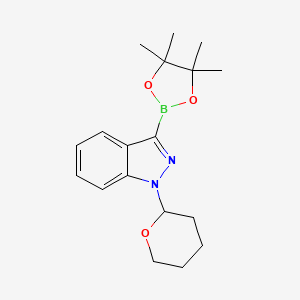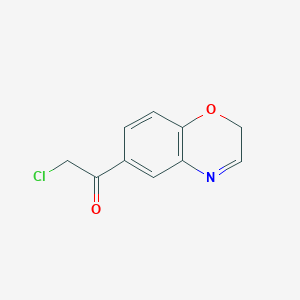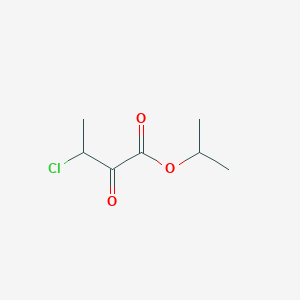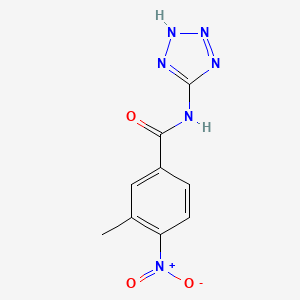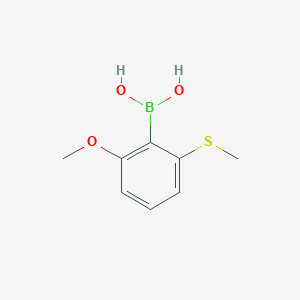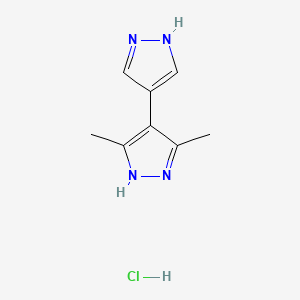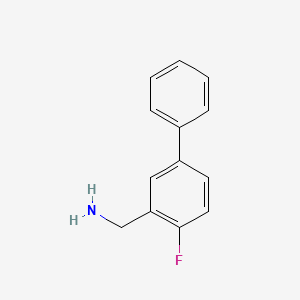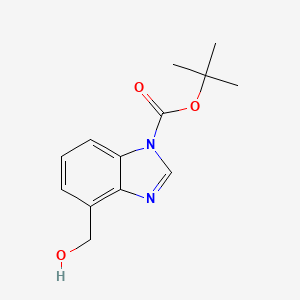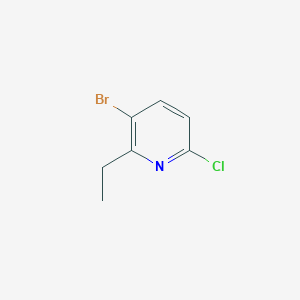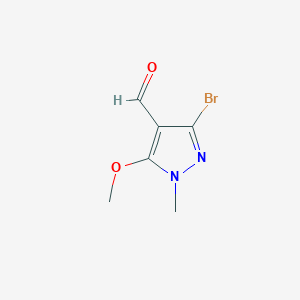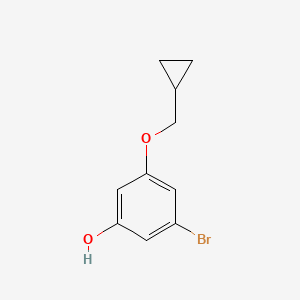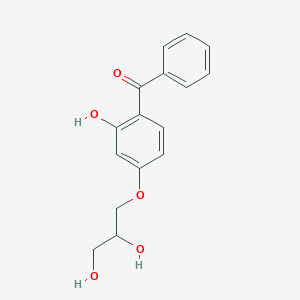
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and phenyl groups, making it a versatile molecule in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with glycidol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dihydroxypropoxy group. The reaction is typically conducted at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
化学反应分析
Types of Reactions
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.
Reduction: Formation of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Bisphenol A diglycidyl ether: Shares structural similarities but differs in its applications and reactivity.
(2,3-Dihydroxypropoxy)phenyl derivatives: Similar in structure but vary in the substitution pattern and functional groups.
Uniqueness
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone is unique due to its combination of hydroxyl and phenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
56654-14-9 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC 名称 |
[4-(2,3-dihydroxypropoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O5/c17-9-12(18)10-21-13-6-7-14(15(19)8-13)16(20)11-4-2-1-3-5-11/h1-8,12,17-19H,9-10H2 |
InChI 键 |
LEJIPPXIZPKRRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCC(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
